Magnoshinin is derived from several plant sources, notably from the Merrillia genus. It belongs to the class of compounds known as lignans, which are characterized by their phenolic structures and are commonly found in seeds, grains, and various plants. The classification of magnoshinin within the lignan family highlights its structural complexity and potential therapeutic benefits.
The synthesis of magnoshinin has been achieved through various methods, reflecting its structural intricacies. Notably, one convenient method involves the photochemical conversion of E-asarone to magnoshinin under specific conditions, demonstrating an innovative approach to synthesizing this compound .
Another significant synthesis route involves a total synthesis approach that integrates multiple steps, including the use of hypervalent iodine-mediated oxidation and Vilsmeier-Haack formylation . The total synthesis strategy not only emphasizes efficiency but also aims for enantioselectivity in producing magnoshinin .
The synthetic pathway often includes key reactions such as olefination and dehydration processes. For instance, a Wittig–Horner olefination is employed to construct essential double bonds within the molecule . Additionally, advanced techniques like m-CPBA mediated epoxidation are utilized to modify existing structures during synthesis .
Magnoshinin's molecular structure features a complex arrangement typical of lignans, characterized by two phenolic units linked by a carbon-carbon bond. Its molecular formula is C₁₈H₁₈O₄, indicating the presence of hydroxyl groups that contribute to its biological activity.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy are crucial for elucidating the structure of magnoshinin. These techniques allow researchers to confirm the connectivity and spatial arrangement of atoms within the molecule.
The mechanism of action for magnoshinin primarily relates to its anti-inflammatory properties. Research indicates that it may inhibit angiogenesis and granuloma formation, processes critical in chronic inflammation .
Studies have shown that magnoshinin selectively inhibits certain pathways involved in inflammation, suggesting a targeted action mechanism that could be beneficial in therapeutic applications.
Magnoshinin is typically characterized as a solid at room temperature with a specific melting point range that can be determined through differential scanning calorimetry (DSC). Its solubility varies depending on the solvent used, which is crucial for its application in pharmaceutical formulations.
The chemical properties include reactivity towards oxidation and reduction, which are essential for its synthesis and potential modifications for enhanced activity. The stability of magnoshinin under different pH conditions is also an important consideration for its application in biological systems.
Magnoshinin has been explored for various scientific uses due to its pharmacological properties. Its primary application lies in medicinal chemistry, where it serves as a lead compound for developing anti-inflammatory drugs. Additionally, research into its antioxidant properties suggests potential uses in nutraceuticals and dietary supplements aimed at improving health outcomes related to oxidative stress.
Magnoshinin is a specialized metabolite isolated from Magnolia salicifolia Maxim. (syn. Magnolia salicifolia), a species native to Japan and classified within the Magnoliaceae family. This deciduous tree, commonly called the willow-leaved magnolia or "anise magnolia," is characterized by its slender leaves, fragrant white flowers, and medicinal flower buds known as "Shin-i" in traditional Japanese Kampo medicine [6] [9]. For centuries, traditional healers have employed Shin-i preparations to treat inflammatory conditions of the upper respiratory tract, particularly rhinitis, nasal congestion, and sinusitis. The flower buds have also been documented in traditional formulations for managing headaches and allergic conditions [1] [6]. This ethnomedicinal use provided the initial pharmacological context that guided phytochemical investigations toward the discovery of magnoshinin and related bioactive compounds. Magnolia salicifolia belongs to the subgenus Yulania, a taxonomic group noted for its chemically complex floral chemistry, including unique phenylethanoid glycosides recently characterized as yulanosides [9].
Table 1: Botanical Classification of Magnoshinin's Source Plant
Taxonomic Rank | Classification |
---|---|
Kingdom | Plantae |
Division | Angiosperms |
Class | Magnoliids |
Order | Magnoliales |
Family | Magnoliaceae |
Genus | Magnolia |
Subgenus | Yulania |
Species | M. salicifolia |
Common Name | Willow-leaved Magnolia, Anise Magnolia |
Traditional Name | Shin-i (Flower Buds) |
Magnoshinin was first identified and structurally characterized in 1983 through bioassay-guided fractionation of the flower buds of Magnolia salicifolia [4] [6]. This discovery emerged from systematic investigations into the chemical basis of Shin-i's traditional anti-inflammatory uses. Early phytochemical studies of Magnolia salicifolia had primarily focused on essential oils and volatile components contributing to its aromatic properties. The isolation of magnoshinin represented a significant advancement as it revealed a novel structural class of bioactive neolignans within this medicinal species. Initial structural elucidation relied heavily on spectroscopic techniques available at the time, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which revealed its dihydronaphthalene core structure and specific stereochemistry [6]. The compound's name, "magnoshinin," directly references its botanical origin (Magnolia) and its initial discovery in Japan ("shinin" derived from "Shin-i").
Magnoshinin is classified as a neolignan, a structurally diverse group of natural products biosynthetically derived from the oxidative coupling of phenylpropanoid units (C6-C3 monomers) [2] [6]. Its core structure features a distinctive 1,2-dihydronaphthalene scaffold (Figure 1), a partially saturated polycyclic aromatic system that provides a unique three-dimensional conformation compared to fully aromatic naphthalenes [4] [10]. This dihydronaphthalene core is further substituted with specific oxygen-containing functional groups that significantly influence its biological activity and physicochemical properties. Key structural features include:
Figure 1: Core Structural Scaffold of Magnoshinin (1,2-Dihydronaphthalene)
Magnoshinin occupies a position of considerable significance within natural product chemistry for several reasons. Firstly, it represents a chemically novel neolignan structure at the time of its discovery, expanding the known diversity of phenylpropanoid-derived metabolites in plants and specifically within the medicinally important Magnoliaceae family [6]. Secondly, its bioactive potential, particularly its observed anti-inflammatory effects, provided a potential molecular basis for the traditional uses of Magnolia salicifolia flower buds (Shin-i) in Kampo medicine, bridging ethnopharmacology and modern pharmacology [1] [6] [9]. Thirdly, its structurally complex dihydronaphthalene scaffold, with defined stereochemistry, presented a synthetic challenge that stimulated methodological developments in organic synthesis. Successfully constructing molecules like magnoshinin enantioselectively tests the limits of synthetic strategies, including cycloadditions, asymmetric catalysis, and regioselective functionalization [2] [4]. Finally, magnoshinin serves as a proposed biosynthetic precursor to more oxidized quinone-type natural products like merrilliaquinone (isolated from Illicium merrillianum), which exhibit potent and selective cytotoxicity against human hepatoma cells [4]. Studying its biosynthesis and relationship to other bioactive molecules offers insights into plant metabolic pathways and opportunities for bioinspired synthesis.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7